molecular formula C12H10N2O B11901601 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11901601
M. Wt: 198.22 g/mol
InChI Key: MQFOJJMSKSJEGS-UHFFFAOYSA-N
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Description

6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position and a prop-2-yn-1-yl group at the 1st position of the quinolin-2(1H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-aminobenzonitrile and propargyl bromide, the compound can be synthesized through a series of steps including alkylation, cyclization, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The amino group and the quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group.

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the amino group at the 6th position.

    Quinolin-2(1H)-one: The parent compound without any substitutions.

Uniqueness

6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the amino group and the prop-2-yn-1-yl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6-amino-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H10N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7,13H2

InChI Key

MQFOJJMSKSJEGS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=CC1=O)C=C(C=C2)N

Origin of Product

United States

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